molecular formula C13H18N2 B2412419 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 1955523-46-2

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine

Cat. No.: B2412419
CAS No.: 1955523-46-2
M. Wt: 202.301
InChI Key: JEDPMGPTUSZLSC-UHFFFAOYSA-N
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Description

{2-Benzyl-2-azabicyclo[211]hexan-1-yl}methanamine is a chemical compound with the molecular formula C13H18N2 It is known for its unique bicyclic structure, which includes a benzyl group attached to a nitrogen atom within a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[2.1.1]hexane structure is synthesized through a series of cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and benzyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanone: Contains a carbonyl group instead of a methanamine group.

Uniqueness

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its specific combination of a benzyl group and a methanamine group within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPMGPTUSZLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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